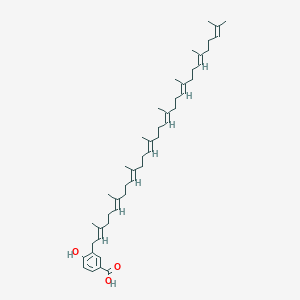
4-Hydroxy-3-octaprenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-octaprenylbenzoic acid is a monohydroxybenzoic acid. It derives from a benzoic acid. It is a conjugate acid of a 4-hydroxy-3-octaprenylbenzoate.
Applications De Recherche Scientifique
Antimicrobial Properties
One of the primary applications of 4-hydroxy-3-octaprenylbenzoic acid is its antimicrobial activity. Research has demonstrated that this compound exhibits significant inhibitory effects against several pathogenic microorganisms, including protozoa responsible for diseases such as malaria and leishmaniasis.
Case Study: Antileishmanial Activity
A study reported that this compound showed notable antileishmanial activity with an IC50 value of 5.60 μg/mL against Leishmania donovani, which is comparable to established treatments like miltefosine (IC50 = 0.20 μg/mL) . This indicates its potential as a therapeutic agent in treating leishmaniasis.
Table 1: Antimicrobial Activity Data
| Pathogen | IC50 Value (μg/mL) | Reference |
|---|---|---|
| Leishmania donovani | 5.60 | |
| Trypanosoma brucei | 4.80 | |
| Plasmodium falciparum | Not specified |
Enzymatic Applications
The compound is also utilized in enzymatic processes, particularly in the decarboxylation reactions catalyzed by specific enzymes. It serves as a substrate for Phenylacrylic Acid Decarboxylase, which converts it to 2-octaprenylphenol, a compound with various biological activities.
Research Insights
Studies have shown that the decarboxylation of this compound can enhance the yield of valuable products in biotechnological applications . This reaction is crucial for developing sustainable methods for synthesizing bioactive compounds.
Potential Role in Drug Development
The antiviral properties of this compound have been investigated, particularly regarding its efficacy against viruses such as Herpes Simplex Virus. Its mechanism involves inhibiting viral replication, making it a candidate for further drug development research.
Antiviral Mechanism
Research indicates that the compound can interfere with viral entry or replication processes, suggesting its potential as a lead compound for antiviral drug discovery .
Environmental Applications
Beyond medicinal uses, this compound has implications in environmental science. Its effects on soil microbial communities have been studied, indicating a role in promoting beneficial microbial activities that enhance soil health and fertility.
Impact on Soil Microbial Communities
A study highlighted that this compound positively influences the diversity and activity of soil microbes, which is essential for sustainable agricultural practices .
Propriétés
Formule moléculaire |
C47H70O3 |
|---|---|
Poids moléculaire |
683.1 g/mol |
Nom IUPAC |
4-hydroxy-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzoic acid |
InChI |
InChI=1S/C47H70O3/c1-36(2)17-10-18-37(3)19-11-20-38(4)21-12-22-39(5)23-13-24-40(6)25-14-26-41(7)27-15-28-42(8)29-16-30-43(9)31-32-44-35-45(47(49)50)33-34-46(44)48/h17,19,21,23,25,27,29,31,33-35,48H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,49,50)/b37-19+,38-21+,39-23+,40-25+,41-27+,42-29+,43-31+ |
Clé InChI |
UTIBHEBNILDQKX-LQOKPSQISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















